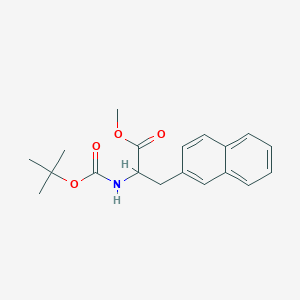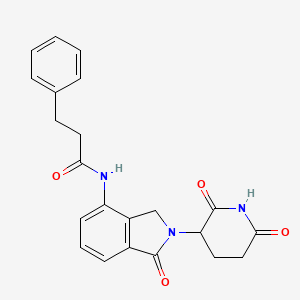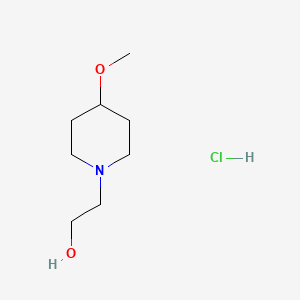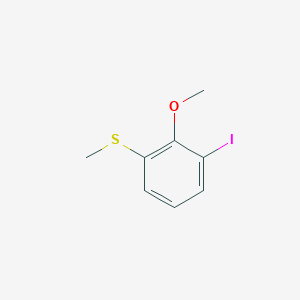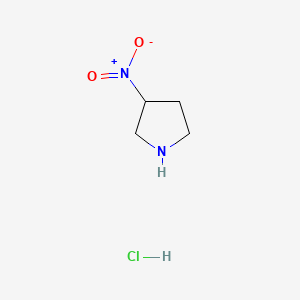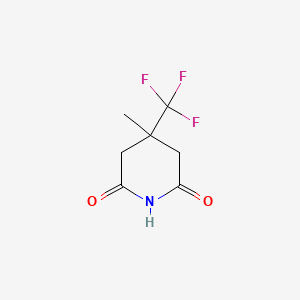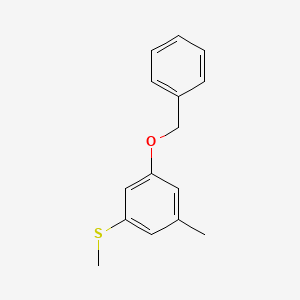![molecular formula C11H14N2 B14773110 1-Phenyl-2,6-diazaspiro[3.3]heptane](/img/structure/B14773110.png)
1-Phenyl-2,6-diazaspiro[3.3]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S)-3-phenyl-2,6-diazaspiro[3.3]heptane is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a diazaspiroheptane ring and a phenyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-phenyl-2,6-diazaspiro[3.3]heptane typically involves the use of azabicyclo[1.1.0]butane intermediates. A robust and mild flow technology-assisted two-step protocol has been developed for its synthesis. This method involves the strain-release of azabicyclo[1.1.0]butanes, which are then converted into the desired spirocyclic structure .
Industrial Production Methods
While specific industrial production methods for (3S)-3-phenyl-2,6-diazaspiro[3.3]heptane are not well-documented, the use of flow chemistry and continuous processing techniques are likely to be employed due to their efficiency and scalability. These methods allow for the precise control of reaction conditions and the production of high-purity compounds.
Analyse Chemischer Reaktionen
Types of Reactions
(3S)-3-phenyl-2,6-diazaspiro[3.3]heptane can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, which can be achieved using various reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction can produce amines or other reduced forms. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Wissenschaftliche Forschungsanwendungen
(3S)-3-phenyl-2,6-diazaspiro[3.3]heptane has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Industry: The compound can be used in the development of new materials and chemical processes, leveraging its unique chemical properties.
Wirkmechanismus
The mechanism of action of (3S)-3-phenyl-2,6-diazaspiro[3.3]heptane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, potentially modulating the activity of its targets. The exact pathways involved can vary depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-oxa-2,6-diazaspiro[3.3]heptane: Another spirocyclic compound with similar structural features but different chemical properties.
Azaspiro[3.3]heptanes: A broader class of compounds that includes various spirocyclic structures with nitrogen atoms in the ring.
Uniqueness
(3S)-3-phenyl-2,6-diazaspiro[3.3]heptane is unique due to its specific spirocyclic structure and the presence of a phenyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various fields.
Eigenschaften
Molekularformel |
C11H14N2 |
|---|---|
Molekulargewicht |
174.24 g/mol |
IUPAC-Name |
3-phenyl-2,6-diazaspiro[3.3]heptane |
InChI |
InChI=1S/C11H14N2/c1-2-4-9(5-3-1)10-11(8-13-10)6-12-7-11/h1-5,10,12-13H,6-8H2 |
InChI-Schlüssel |
VYGPGDJKLZJOME-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2(CN1)CNC2C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



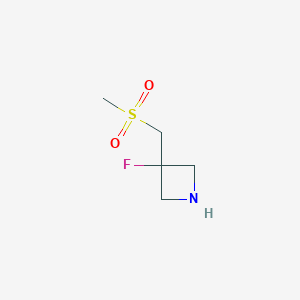
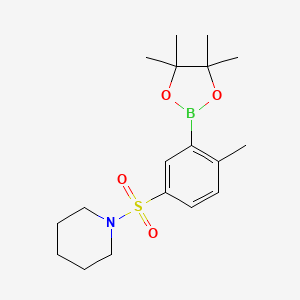
![(1R)-6,6'-Dioctyl[1,1'-binaphthalene]-2,2'-diol](/img/structure/B14773058.png)
![2-amino-N-cyclopropyl-N-[(3-methylthiophen-2-yl)methyl]propanamide](/img/structure/B14773060.png)
